(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide

Description

BenchChem offers high-quality (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

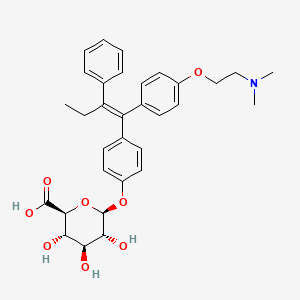

(2S,3S,4S,5R,6S)-6-[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO8/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(15-11-21)39-19-18-33(2)3)22-12-16-24(17-13-22)40-32-29(36)27(34)28(35)30(41-32)31(37)38/h5-17,27-30,32,34-36H,4,18-19H2,1-3H3,(H,37,38)/b26-25+/t27-,28-,29+,30-,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRNQFUJUAOPJD-OFKVRPASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857842 |

Source

|

| Record name | 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152764-51-7 |

Source

|

| Record name | 4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152764-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Stereochemical Nuances of Tamoxifen Metabolism: A Technical Guide to (E)- and (Z)-4-Hydroxy Tamoxifen O-β-D-Glucuronide

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals engaged in the study of tamoxifen and its metabolites. It provides a comprehensive analysis of the structural and functional distinctions between the geometric isomers, (E)- and (Z)-4-Hydroxy tamoxifen O-β-D-glucuronide, offering critical insights into their analytical differentiation, metabolic fate, and biological implications.

Introduction: The Clinical Significance of Tamoxifen and Its Metabolites

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1] Its therapeutic efficacy is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen, which exhibits significantly higher affinity for the estrogen receptor than the parent drug.[2] The metabolism of tamoxifen is a complex process involving both phase I oxidation and phase II conjugation reactions.[3] Glucuronidation, a major phase II metabolic pathway, plays a pivotal role in the detoxification and elimination of tamoxifen and its hydroxylated metabolites.[3][4] This guide focuses on the O-glucuronide conjugates of 4-hydroxytamoxifen, specifically the geometric (E) and (Z) isomers, and elucidates the critical importance of their stereochemistry.

Structural Elucidation: The Geometric Isomers of 4-Hydroxy Tamoxifen O-β-D-Glucuronide

The presence of a double bond in the 4-hydroxytamoxifen molecule gives rise to two geometric isomers: (Z)-4-hydroxytamoxifen (trans) and (E)-4-hydroxytamoxifen (cis). This stereochemical difference is preserved upon glucuronidation at the 4-hydroxyl group, resulting in the formation of (Z)-4-Hydroxy tamoxifen O-β-D-glucuronide and (E)-4-Hydroxy tamoxifen O-β-D-glucuronide.

The (Z)-isomer of 4-hydroxytamoxifen is the more biologically active form, exhibiting up to 100-fold greater anti-estrogenic activity compared to the (E)-isomer.[5] This profound difference in potency underscores the necessity for precise structural characterization and analytical separation of their respective glucuronide conjugates.

Caption: Geometric Isomers of 4-Hydroxy Tamoxifen O-β-D-Glucuronide.

Analytical Methodologies for Isomer Differentiation

The structural similarity of the (E) and (Z) glucuronide isomers presents a significant analytical challenge. Baseline separation and accurate quantification require high-resolution chromatographic and spectrometric techniques.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, with its enhanced resolution and sensitivity over conventional HPLC, is the preferred method for separating these isomers. A reversed-phase C18 column is typically employed.

Protocol: UPLC Separation of (E)- and (Z)-4-Hydroxy Tamoxifen O-β-D-Glucuronide

-

Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-1.0 min: 25% B

-

1.0-8.0 min: Linear gradient to 75% B

-

8.0-9.0 min: Hold at 75% B

-

9.1-10.0 min: Return to 25% B and re-equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 240 nm or Mass Spectrometry.

This protocol is a self-validating system as the separation of known, synthesized reference standards for both isomers confirms the method's specificity. The choice of a buffered aqueous mobile phase and a gradual organic gradient is causal to achieving optimal resolution by exploiting subtle differences in the polarity and interaction of the isomers with the stationary phase.

Mass Spectrometry (MS)

High-resolution mass spectrometry coupled with UPLC (UPLC-HRMS) is indispensable for the definitive identification and structural confirmation of the glucuronide isomers. Electrospray ionization (ESI) in positive mode is commonly used.

Table 1: High-Resolution Mass Spectrometry Data

| Isomer | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

| (E)-4-Hydroxy tamoxifen O-β-D-glucuronide | C₃₂H₃₇NO₈ | 564.2596 | 563.80[6] |

| (Z)-4-Hydroxy tamoxifen O-β-D-glucuronide | C₃₂H₃₇NO₈ | 564.2596 | 563.70 (N+-glucuronide)[6] |

Note: The observed m/z values are from a study on N+-glucuronides, which have the same molecular weight as O-glucuronides. Fragmentation analysis is key to differentiate the linkage.[6]

While both isomers exhibit the same precursor ion mass, their fragmentation patterns upon collision-induced dissociation (CID) can provide distinguishing features. The loss of the glucuronic acid moiety (176.0321 Da) is a characteristic fragmentation. Subtle differences in the relative abundance of fragment ions can be exploited for isomer differentiation, reflecting the stereochemical influence on bond stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Metabolic Formation and Biological Significance

The formation of 4-hydroxytamoxifen glucuronides is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver.[4] Several UGT isoforms, including UGT1A4, UGT1A8, UGT1A10, and UGT2B7, have been shown to be involved in the glucuronidation of 4-hydroxytamoxifen isomers.[4][5][7]

Caption: Metabolic pathway of tamoxifen to 4-hydroxytamoxifen glucuronides.

A critical aspect of the glucuronidation of 4-hydroxytamoxifen is its impact on biological activity. Glucuronidation is generally considered a detoxification pathway, rendering the molecule more water-soluble for excretion and terminating its pharmacological effect.

Table 2: Comparative Biological Activity

| Compound | Estrogen Receptor α (ERα) Binding Affinity | Anti-proliferative Activity in MCF-7 cells (IC₅₀) |

| (Z)-4-Hydroxytamoxifen | High | ~10 nM |

| (E)-4-Hydroxytamoxifen | Low | >1000 nM |

| (Z)-4-Hydroxy tamoxifen O-β-D-glucuronide | Significantly Reduced[6] | Expected to be low |

| (E)-4-Hydroxy tamoxifen O-β-D-glucuronide | Significantly Reduced[6] | Expected to be low |

The conjugation of the bulky, hydrophilic glucuronic acid moiety to the 4-hydroxyl group sterically hinders the binding of the molecule to the ligand-binding pocket of the estrogen receptor.[6] This loss of binding affinity effectively abolishes the anti-estrogenic activity. Therefore, the rate and extent of glucuronidation of the active (Z)-4-hydroxytamoxifen can significantly influence the overall therapeutic efficacy of tamoxifen.

Implications for Drug Development and Clinical Research

The profound differences in the biological activity of the (E) and (Z) isomers of 4-hydroxytamoxifen and their glucuronides have significant implications for drug development and clinical research:

-

Analytical Method Development: Robust and validated analytical methods capable of separating and quantifying the individual isomers are essential for accurate pharmacokinetic and metabolic studies.

-

In Vitro Metabolism Studies: When investigating the metabolism of new SERMs, it is crucial to characterize the stereochemistry of the resulting metabolites.

-

Pharmacogenomics: Genetic variations in UGT enzymes can lead to inter-individual differences in the rate of glucuronidation, potentially impacting patient response to tamoxifen therapy.[7]

-

Drug-Drug Interactions: Co-administration of drugs that induce or inhibit specific UGT isoforms could alter the metabolic profile of tamoxifen and affect its efficacy.

Conclusion

The stereochemical configuration of 4-Hydroxy tamoxifen O-β-D-glucuronide is a critical determinant of its biological activity. The (Z)-isomer of the parent compound is the pharmacologically active anti-estrogen, and its glucuronidation represents a key deactivation and elimination pathway. A thorough understanding of the structural differences, analytical methodologies for differentiation, and the metabolic processes governing the formation of these isomers is paramount for advancing research in endocrine therapies and personalized medicine. This guide provides a foundational framework for researchers to navigate the complexities of tamoxifen metabolism and to design more insightful and impactful studies.

References

-

American Cancer Society. (2023). Tamoxifen. [Link]

-

Sun, D., Chen, G., Dellinger, R. W., Duncan, K., Fang, J. L., & Lazarus, P. (2006). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. Breast cancer research : BCR, 8(4), R50. [Link]

-

Sun, D., Sharma, A. K., Dellinger, R. W., Blevins-Primeau, A. S., Balliet, R. M., Chen, G., Boyiri, T., Amin, S., & Lazarus, P. (2007). Glucuronidation of active tamoxifen metabolites by the human UDP glucuronosyltransferases. Drug metabolism and disposition: the biological fate of chemicals, 35(11), 2006–2014. [Link]

-

Lazarus, P., Sun, D., & Sharma, A. (2008). Glucuronidation of tamoxifen metabolites by UGTs. Potential role of UGTs variants in tamoxifen metabolism. Cancer Research, 68(9 Supplement), 4703. [Link]

-

Pharmacogenomics Knowledgebase (PharmGKB). (n.d.). Tamoxifen Pathway, Pharmacokinetics. [Link]

- Gjerde, J., Hauglid, M., Breilid, H., Lundgren, S., & Lien, E. A. (2008). The role of UDP-glucuronosyltransferases in the metabolism of 4-hydroxytamoxifen and endoxifen. Journal of steroid biochemistry and molecular biology, 111(1-2), 43–49.

-

Arellano, C., Gardette, J., Poinsignon, V., et al. (2014). An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers. Journal of Pharmaceutical and Biomedical Analysis, 100, 254-261. [Link]

- Borgna, J. L., & Rochefort, H. (1981). Hydroxylated metabolites of tamoxifen are formed in vivo and bound to estrogen receptor in target tissues. Journal of Biological Chemistry, 256(2), 859-868.

Sources

- 1. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate and Pharmacological Inertia: A Technical Guide to Tamoxifen Glucuronides

Executive Summary

Tamoxifen is a prodrug requiring extensive metabolic activation to exert its anti-estrogenic effects.[1][2][3] While Cytochrome P450 (CYP) enzymes generate the high-affinity metabolites 4-hydroxytamoxifen (4-OH-TAM) and N-desmethyl-4-hydroxytamoxifen (Endoxifen), the UDP-glucuronosyltransferase (UGT) superfamily drives the phase II conjugation that dictates their elimination.[4] This guide analyzes the biological activity—specifically the pharmacological inactivation—of tamoxifen glucuronides. It details the structural basis for their loss of Estrogen Receptor (ER) affinity, the enzyme kinetics governing their formation, and the experimental protocols required to isolate and quantify these critical metabolic sinks.

The Metabolic Architecture: Activation vs. Inactivation

The biological "activity" of tamoxifen glucuronides is best understood as a regulatory mechanism. By conjugating glucuronic acid to active metabolites, the body renders them hydrophilic for excretion, effectively reducing the pool of therapeutically active agents.

The Glucuronidation Pathways

Glucuronidation occurs at two distinct chemical sites on the tamoxifen scaffold, mediated by different UGT isoforms:

-

N-Glucuronidation: Occurs on the tertiary amine of the dimethylaminoethyl side chain. This reaction creates a permanently charged quaternary ammonium glucuronide.

-

O-Glucuronidation: Occurs on the phenolic hydroxyl group introduced during Phase I metabolism.

Pathway Visualization

The following diagram illustrates the divergence between activation (CYP-mediated) and inactivation (UGT-mediated).

Figure 1: Metabolic flux of Tamoxifen.[1][4][8][9][10][14] Green nodes represent active ER-binding metabolites; Red nodes represent inactive glucuronide conjugates.

Biological Activity and SAR Analysis

Loss of Receptor Affinity

Research confirms that glucuronidation effectively negates the anti-estrogenic activity of tamoxifen metabolites.

-

Mechanism: The addition of a bulky, polar glucuronic acid moiety (176 Da) creates severe steric hindrance.

-

Data: In competitive binding assays, glucuronides of 4-OH-TAM and Endoxifen exhibit >100-fold lower affinity for Estrogen Receptor Alpha (ERα) compared to their aglycones.

-

Significance: These metabolites are pharmacologically inert regarding tumor suppression. Their "activity" is restricted to determining the clearance rate of the active parent compounds.

N-Glucuronide Specificity (The UGT1A4 Axis)

The formation of N-glucuronides is unique to tertiary amines.

-

Chemical Nature: These are quaternary ammonium conjugates.[11] They retain a permanent positive charge, making them highly water-soluble and rapidly excreted via bile/urine.

-

Stability: Unlike acyl glucuronides (which can be reactive), N-glucuronides are generally stable at physiological pH but can hydrolyze under acidic conditions or in the presence of bacterial

-glucuronidase in the gut, potentially leading to enterohepatic recycling.

Experimental Protocols: Isolation and Characterization

To study these metabolites, researchers must employ robust in vitro systems. The following protocol outlines the generation and analysis of tamoxifen glucuronides using Human Liver Microsomes (HLM) or recombinant UGTs.

In Vitro Glucuronidation Assay

Objective: Determine

Reagents:

-

Substrate: Trans-Endoxifen (purity >98%).[5]

-

Enzyme Source: Recombinant UGT1A10 or HLM.

-

Cofactor: UDP-glucuronic acid (UDPGA).

-

Pore forming agent: Alamethicin (essential to permeabilize the microsomal membrane for UDPGA entry).

Workflow Steps:

-

Pre-incubation: Mix enzyme (0.1 mg/mL protein), Alamethicin (50 µg/mg protein), and MgCl2 (5 mM) in Tris-HCl buffer (pH 7.4). Incubate on ice for 15 mins.

-

Substrate Addition: Add Endoxifen (range 1–100 µM).

-

Initiation: Add UDPGA (final conc. 2–5 mM). Incubate at 37°C for 30–60 mins.

-

Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g.,

-Endoxifen). -

Clarification: Centrifuge at 13,000 x g for 10 mins.

-

Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Analytical Workflow

The separation of isomers (cis vs. trans) and conjugates (N- vs O-glucuronides) is critical.

Figure 2: Analytical workflow for the quantification of tamoxifen glucuronides.[5]

Mass Spectrometry Transitions (Example):

-

Endoxifen-O-Glucuronide: Precursor ion

-

Tamoxifen-N-Glucuronide: Precursor ion

(pre-charged) -

Note: N-glucuronides are often detected in positive mode due to the fixed quaternary ammonium charge.

Clinical Implications and Pharmacogenetics[2][3]

The biological relevance of these metabolites lies in the genetic variability of the enzymes that create them.

UGT1A4 Polymorphisms

The UGT1A4 gene exhibits polymorphisms that alter the rate of N-glucuronidation.

-

Variant: UGT1A4*3 (L48V).

-

Effect: Studies indicate that the L48V variant may actually increase the glucuronidation activity toward tamoxifen compared to the wild type.[2][11][12]

-

Clinical Outcome: Patients with "hyper-active" UGT1A4 may clear Tamoxifen and 4-OH-TAM faster, potentially lowering the therapeutic exposure, although the clinical impact is secondary to CYP2D6 status.

The "Futile Cycle" Risk

Because glucuronidation is reversible, high levels of

References

-

Sun, D., et al. (2007). Glucuronidation of Active Tamoxifen Metabolites by the Human UDP Glucuronosyltransferases.[6][11] Drug Metabolism and Disposition.

-

Ogura, K., et al. (2006). UDP-glucuronosyltransferase 1A4 and 2B7 are the major enzymes responsible for the glucuronidation of 4-hydroxytamoxifen in human liver microsomes. Drug Metabolism and Disposition.

-

Mürdter, T. E., et al. (2011). Activity Levels of Tamoxifen Metabolites at the Estrogen Receptor and the Impact of Genetic Polymorphisms of Phase I and II Enzymes on Their Concentration Levels in Plasma. Clinical Pharmacology & Therapeutics.

-

Kaku, T., et al. (2004). Quaternary Ammonium-Linked Glucuronidation of Tamoxifen by Human Liver Microsomes and UDP-Glucuronosyltransferase 1A4.[5][11] Biochemical Pharmacology.

Sources

- 1. ovid.com [ovid.com]

- 2. Impacts of the Glucuronidase Genotypes UGT1A4, UGT2B7, UGT2B15 and UGT2B17 on Tamoxifen Metabolism in Breast Cancer Patients | PLOS One [journals.plos.org]

- 3. Impacts of the Glucuronidase Genotypes UGT1A4, UGT2B7, UGT2B15 and UGT2B17 on Tamoxifen Metabolism in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. pure.psu.edu [pure.psu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [rex.libraries.wsu.edu]

- 9. Glucuronidation of active tamoxifen metabolites by the human UDP glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of tamoxifen ligands on estrogen receptor interaction with estrogen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential role of UGT pharmacogenetics in cancer treatment and prevention: focus on tamoxifen and aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional significance of UDP-glucuronosyltransferase (UGT) variants in the metabolism of active tamoxifen metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of UGT1A4 in 4-Hydroxytamoxifen Glucuronidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. As a prodrug, its efficacy is critically dependent on its metabolic activation into more potent metabolites, primarily 4-hydroxytamoxifen (4-OH-TAM) and endoxifen.[1][2][3] The clinical activity of these metabolites is, in turn, modulated by Phase II metabolic pathways that facilitate their elimination. This guide provides an in-depth examination of the pivotal role of UDP-glucuronosyltransferase 1A4 (UGT1A4) in the glucuronidation of 4-hydroxytamoxifen, a key step in its detoxification and excretion. We will explore the enzymatic mechanism, kinetic parameters, the impact of genetic polymorphisms on therapeutic outcomes, and detailed methodologies for studying this crucial metabolic reaction.

The Central Role of Metabolism in Tamoxifen's Mechanism of Action

Tamoxifen itself is a molecule with relatively low affinity for the estrogen receptor. Its therapeutic efficacy is realized through its conversion by cytochrome P450 (CYP) enzymes into active metabolites.

-

Phase I Activation: The two primary metabolic pathways are 4-hydroxylation and N-demethylation.[3][4]

-

4-Hydroxylation: Primarily catalyzed by CYP2D6, this pathway converts tamoxifen to 4-hydroxytamoxifen (4-OH-TAM).[3][4][5] 4-OH-TAM exhibits a 30- to 100-fold greater binding affinity for the estrogen receptor than the parent drug.[4]

-

N-demethylation: Primarily catalyzed by CYP3A4 and CYP3A5, this pathway forms N-desmethyltamoxifen.[4][5] This metabolite is then hydroxylated by CYP2D6 to form endoxifen.[4][5]

-

-

Endoxifen: While 4-OH-TAM is highly potent, endoxifen is considered the most clinically significant active metabolite due to its substantially higher plasma concentrations in patients.[2][4]

Phase II Inactivation (Glucuronidation): Following Phase I activation, these potent hydroxylated metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion, primarily via bile.[3][6][7] This process, known as glucuronidation, is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. This inactivation step is critical as it directly controls the bioavailability and half-life of active tamoxifen metabolites, thereby influencing the overall therapeutic effect.[3]

Figure 1: Simplified metabolic pathway of tamoxifen highlighting Phase I activation and Phase II inactivation steps.

UGT1A4: The Key Enzyme for 4-OH-TAM N-Glucuronidation

The glucuronidation of 4-OH-TAM can occur at two positions: the phenolic hydroxyl group (O-glucuronidation) and the tertiary amine on the side chain (N-glucuronidation). While several UGT enzymes, including UGT1A8, UGT1A10, and UGT2B7, can catalyze O-glucuronidation, UGT1A4 is uniquely responsible for the N-glucuronidation of 4-hydroxytamoxifen .[6][7][8]

This specific reaction results in the formation of a quaternary ammonium-linked glucuronide.[1][6][9] This is a critical detoxification pathway, and inter-individual variability in UGT1A4 expression and activity can significantly impact the clearance of 4-OH-TAM.[10]

Enzymatic Kinetics of UGT1A4

Understanding the kinetic parameters of UGT1A4 is essential for predicting the rate of 4-OH-TAM clearance. Studies using microsomes from cells overexpressing wild-type UGT1A4 have determined the apparent Michaelis-Menten constant (Km) for both the trans and cis isomers of 4-OH-TAM.

| Substrate | Wild-Type UGT1A4 (24Pro/48Leu) Apparent Km (μM) | UGT1A4 Variant (24Pro/48Val) Apparent Km (μM) | Reference |

| trans-4-OH-TAM | 2.2 | ~1.2-1.4 | [9][11] |

| cis-4-OH-TAM | 2.1 | ~1.2-1.3 | [9][11] |

| Tamoxifen | 2.0 | ~1.3 | [9][11] |

Causality Insight: The low micromolar Km values indicate a high binding affinity of UGT1A4 for 4-OH-TAM. This high affinity underscores the enzyme's efficiency in conjugating and clearing this potent metabolite, even at the low concentrations typically found in plasma. The choice to use recombinant UGT1A4 expressed in cell lines (like HK293) allows for the precise characterization of a single enzyme's activity without the confounding influence of other UGTs present in human liver microsomes (HLMs).[9][11]

Clinical Significance: UGT1A4 Polymorphisms and Tamoxifen Response

Genetic variations (polymorphisms) in the UGT1A4 gene can lead to altered enzyme activity, which in turn affects tamoxifen metabolism and potentially, clinical outcomes.[12]

-

UGT1A4*3 (L48V, rs2011425): The most studied polymorphism is a leucine to valine substitution at codon 48 (Leu48Val). In vitro studies have shown that the UGT1A4 48Val variant exhibits significantly higher activity towards tamoxifen and 4-OH-TAM compared to the wild-type enzyme.[9][11] This is reflected in a lower Km value and a significantly higher intrinsic clearance (Vmax/Km) ratio for the variant enzyme.[9][11]

-

Clinical Implication: Patients carrying the UGT1A4 48Val allele may experience more rapid glucuronidation and clearance of active tamoxifen metabolites. This accelerated inactivation could potentially lead to lower steady-state concentrations of 4-OH-TAM and endoxifen, which might impact therapeutic efficacy.[1] Indeed, some clinical studies have observed that patients homozygous for the UGT1A4 48Val variant have significantly lower plasma concentrations of 4-OH-TAM and endoxifen glucuronides.[1]

-

-

UGT1A4*2 (P24T, rs6755571): A proline to threonine substitution at codon 24. This variant has not been shown to have a significant effect on the enzyme kinetics for either tamoxifen or 4-OH-TAM.[9][11]

-

Promoter Polymorphisms: SNPs in the promoter region of the UGT1A4 gene can also affect its expression levels, leading to altered glucuronidation rates.[10]

The pharmacogenetic landscape of tamoxifen is complex, involving multiple genes like CYP2D6, CYP3A4, and various UGTs.[4][13] Therefore, assessing UGT1A4 genotype in conjunction with other relevant pharmacogenes may provide a more comprehensive picture for personalizing tamoxifen therapy.

Experimental Methodologies for Assessing UGT1A4 Activity

Investigating the role of UGT1A4 in 4-OH-TAM glucuronidation requires robust in vitro methodologies. The primary method involves an incubation assay using a source of the UGT1A4 enzyme, the substrate (4-OH-TAM), and a necessary cofactor, followed by quantification of the resulting glucuronide conjugate.

Enzyme Sources: A Comparative Rationale

-

Human Liver Microsomes (HLMs):

-

Description: Vesicles of endoplasmic reticulum isolated from human liver tissue. They contain a mixture of drug-metabolizing enzymes, including CYPs and UGTs.

-

Rationale: Provides a physiologically relevant system that represents the average metabolic activity of the liver. It's the gold standard for studying overall hepatic drug clearance.

-

Limitation: The presence of multiple UGT isoforms can make it difficult to attribute the observed activity specifically to UGT1A4.

-

-

Recombinant UGT1A4 (rUGT1A4):

-

Description: UGT1A4 expressed in a host cell system (e.g., HEK293 cells, insect cells) that lacks endogenous UGT activity.[8][9]

-

Rationale: Allows for the study of a single enzyme's activity in isolation. This is crucial for determining the specific contribution of UGT1A4 to a metabolic pathway and for characterizing the kinetic parameters (Km, Vmax) of that specific enzyme.[9] It is the preferred system for studying the functional effects of genetic polymorphisms.

-

Limitation: May not fully replicate the native membrane environment of the endoplasmic reticulum, which can sometimes influence enzyme activity.

-

Detailed Protocol: In Vitro UGT1A4 Activity Assay

This protocol outlines a typical procedure for measuring the N-glucuronidation of trans-4-OH-TAM using either HLMs or recombinant UGT1A4 microsomes.

Self-Validation & Controls: This protocol incorporates essential controls for self-validation. The "No UDPGA" control is critical to ensure that the observed product formation is strictly dependent on the glucuronidation reaction. The "No Enzyme" control accounts for any non-enzymatic degradation of the substrate or product.

Materials:

-

Enzyme Source: Pooled HLMs or rUGT1A4 microsomes

-

Substrate: trans-4-hydroxytamoxifen (in DMSO or methanol)

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Buffer: 100 mM Phosphate buffer, pH 7.4

-

Pore-forming agent: Alamethicin (for activating UGTs in microsomes)[14][15]

-

Cofactor: Magnesium Chloride (MgCl2)[14]

-

Stop Solution: Acetonitrile or Methanol, often containing an internal standard for LC-MS/MS analysis.[16]

-

96-well incubation plate, thermal cycler or water bath, centrifuge.

Step-by-Step Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of UDPGA (e.g., 50 mM in buffer).

-

Prepare a stock solution of Alamethicin (e.g., 5 mg/mL in ethanol).

-

Prepare working solutions of trans-4-OH-TAM at various concentrations for kinetic analysis (e.g., from 0.5 µM to 50 µM).

-

-

Enzyme Pre-incubation (Activation):

-

In a microcentrifuge tube on ice, combine the microsomal protein, phosphate buffer, MgCl2, and alamethicin.

-

Rationale: Alamethicin permeabilizes the microsomal membrane, which is necessary to allow the cofactor UDPGA to access the active site of the UGT enzyme located within the lumen of the endoplasmic reticulum.[14][15]

-

Vortex gently and incubate on ice for 15-20 minutes.

-

-

Reaction Setup:

-

Set up reactions in a 96-well plate. For each substrate concentration, prepare at least three wells:

-

Test Reaction: Enzyme mix + Substrate + UDPGA

-

Control 1 (No Cofactor): Enzyme mix + Substrate + Buffer (instead of UDPGA)

-

Control 2 (No Enzyme): Buffer + Substrate + UDPGA

-

-

Add the activated enzyme mix to the appropriate wells.

-

Add the substrate (trans-4-OH-TAM) to the wells.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding UDPGA (or buffer for the "No Cofactor" control) to all wells.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding 2 volumes of ice-cold stop solution (e.g., acetonitrile with an internal standard).

-

Rationale: The organic solvent precipitates the proteins, effectively halting all enzymatic activity. The internal standard is crucial for accurate quantification by compensating for variations in sample processing and instrument response.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the formation of 4-OH-TAM-N-glucuronide using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[16]

-

Sources

- 1. Impacts of the Glucuronidase Genotypes UGT1A4, UGT2B7, UGT2B15 and UGT2B17 on Tamoxifen Metabolism in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Functional significance of UDP-glucuronosyltransferase (UGT) variants in the metabolism of active tamoxifen metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quaternary ammonium-linked glucuronidation of trans-4-hydroxytamoxifen, an active metabolite of tamoxifen, by human liver microsomes and UDP-glucuronosyltransferase 1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Potential Role for Human UDP-Glucuronosyltransferase 1A4 Promoter Single Nucleotide Polymorphisms in the Pharmacogenomics of Tamoxifen and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]

- 15. oyc.co.jp [oyc.co.jp]

- 16. corpus.ulaval.ca [corpus.ulaval.ca]

Technical Guide: Enterohepatic Recycling of Tamoxifen Glucuronides

Executive Technical Summary

The therapeutic efficacy of Tamoxifen (TAM), the gold-standard Selective Estrogen Receptor Modulator (SERM) for ER+ breast cancer, is not solely defined by its initial absorption but is critically sustained by Enterohepatic Circulation (EHC) . This physiological loop acts as a secondary reservoir, extending the plasma half-life of TAM and its potent metabolites, 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (Endoxifen).

This guide dissects the molecular handover between hepatic Phase II conjugation (glucuronidation) and intestinal microbial reactivation (hydrolysis). It details the specific roles of UGT1A4 and UGT2B7 in generating distinct glucuronide species, the transport kinetics governed by MRP2 , and the critical "reactivation" step catalyzed by bacterial

The Molecular Engine: Hepatic Phase II Metabolism

Tamoxifen is a pro-drug. Its conversion to active metabolites occurs via CYP450s (Phase I), followed by inactivation via UGTs (Phase II). The structural distinction between the glucuronides formed is mechanistically critical for their fate.

Differential Glucuronidation: N- vs. O-Conjugation

Unlike many xenobiotics that primarily form ether (O-) glucuronides, Tamoxifen undergoes significant N-glucuronidation .

-

N-Glucuronidation (Quaternary Ammonium):

-

Enzyme: Primarily catalyzed by UGT1A4 .[1]

-

Substrate: Tamoxifen itself and metabolites with the tertiary amine side chain.

-

Product: Tamoxifen-N-glucuronide (TAM-N-G). These are positively charged quaternary ammonium conjugates.

-

Stability: N-glucuronides are generally resistant to hydrolysis by bacterial

-glucuronidases compared to O-glucuronides, making them a terminal elimination product rather than a recycling candidate.

-

-

O-Glucuronidation (Ether):

Quantitative Isoform Contribution

| Metabolite | Primary Conjugate | Key UGT Isoform | Biliary Excretion Potential | Recycling Potential |

| Tamoxifen | TAM-N-Glucuronide | UGT1A4 | High | Low (Stable Bond) |

| 4-OH-Tamoxifen | 4-OHT-O-Glucuronide | UGT2B7 , UGT1A8 | High | High |

| Endoxifen | Endoxifen-O-Glucuronide | UGT2B7 , UGT2B15 | High | High |

The Biliary Shunt: Transporter Dynamics

Once glucuronidated, these polar conjugates must be actively transported out of the hepatocyte against a concentration gradient into the bile canaliculus.

Canalicular Efflux

The transport is mediated by ATP-Binding Cassette (ABC) transporters.[2]

-

MRP2 (ABCC2): The "workhorse" for anionic conjugates. It has high affinity for Endoxifen-O-glucuronide and 4-OHT-O-glucuronide . Genetic variations in ABCC2 can alter the biliary clearance rate.

-

MDR1 (P-gp/ABCB1): While primarily transporting cationic/neutral parent drugs, it contributes to the excretion of TAM and cationic N-glucuronides.

-

BCRP (ABCG2): Plays a supplementary role in the biliary excretion of sulfated and glucuronidated metabolites.

Visualization: Hepatic Disposition Pathway

The following diagram illustrates the flow from Phase I activation to Phase II conjugation and biliary efflux.

Figure 1: Hepatic bioactivation and Phase II conjugation pathway leading to biliary excretion.[8]

The Microbial Reactor: Intestinal Hydrolysis

This is the rate-limiting step of EHC. Upon reaching the distal ileum and colon, the glucuronides encounter the gut microbiota.

Bacterial -Glucuronidase (GUS)

Mammalian cells lack the enzymes to efficiently hydrolyze glucuronides; however, gut bacteria express

-

Mechanism: GUS hydrolyzes the glycosidic bond of Endoxifen-O-glucuronide , releasing free Endoxifen (aglycone).

-

Key Species: Bacteroides fragilis, E. coli, and Clostridium spp. are high producers of GUS.

-

Clinical Impact: Dysbiosis (e.g., caused by antibiotics) reduces GUS activity, interrupting the cycle. This leads to increased fecal elimination of the conjugate and sub-therapeutic plasma levels of Endoxifen.

Reabsorption

The liberated lipophilic aglycone (Endoxifen) is passively reabsorbed across the intestinal epithelium into the portal vein, returning to the liver. A fraction escapes "first-pass" extraction during this second pass, entering systemic circulation.

Visualization: The Enterohepatic Loop

Figure 2: The Enterohepatic Circulation (EHC) loop showing the critical role of bacterial hydrolysis.

Experimental Frameworks

To validate EHC mechanisms, researchers must isolate the biliary component and the microbial component.

Protocol A: Assessment of Biliary Excretion (Cannulated Rat Model)

Objective: To quantify the fraction of Tamoxifen/metabolites excreted in bile vs. urine.

-

Surgical Preparation:

-

Anesthetize male Sprague-Dawley rats (250–300 g).

-

Perform a midline laparotomy.

-

Cannulate the Common Bile Duct (CBD) using PE-10 polyethylene tubing.

-

Critical Step: Cannulate the femoral vein for drug administration and femoral artery for blood sampling.

-

-

Dosing:

-

Administer Tamoxifen (e.g., 2 mg/kg, i.v. or oral) dissolved in a vehicle (e.g., PEG400/Saline).

-

-

Sample Collection:

-

Collect bile continuously into pre-weighed tubes on ice at intervals (0–1h, 1–2h, 2–4h, etc.) for 24 hours.

-

Collect urine and feces separately.

-

-

Analysis:

-

Treat bile samples with and without exogenous

-glucuronidase. -

Analyze via LC-MS/MS.[10]

-

Calculation: The difference in aglycone concentration between enzyme-treated and untreated samples represents the glucuronide fraction.

-

Protocol B: Ex Vivo Fecal Hydrolysis Assay

Objective: To determine the capacity of the microbiome to reactivate Endoxifen-Glucuronide.

-

Sample Preparation:

-

Collect fresh fecal samples from control and antibiotic-treated subjects (mice or human).

-

Suspend feces (10% w/v) in anaerobic phosphate-buffered saline (PBS, pH 7.4) containing reducing agents (L-cysteine).

-

Homogenize and centrifuge at low speed (500 x g) to remove debris; keep the supernatant (bacterial suspension).

-

-

Incubation:

-

Substrate: Synthesized or purified Endoxifen-O-Glucuronide (10

M). -

Mix 100

L substrate + 100 -

Incubate at 37°C under anaerobic conditions (nitrogen glove box).

-

-

Termination & Extraction:

-

Stop reaction at t=0, 30, 60, 120 min using ice-cold acetonitrile containing Internal Standard.

-

-

Quantification:

-

Measure the appearance of Endoxifen (aglycone) via LC-MS/MS.

-

Self-Validation: Include a control with specific GUS inhibitor (e.g., UNC10201652) to prove catalytic specificity.

-

Clinical & Drug Development Implications

Pharmacogenomics (PGx)

While CYP2D6 is the primary focus of Tamoxifen PGx, UGT polymorphisms play a secondary but significant role.

-

UGT1A4*3 (L48V): Associated with increased glucuronidation activity.[8] Patients with this variant may form N-glucuronides faster, potentially increasing elimination if the N-glucuronide is not recycled.

-

UGT2B7 Variants: Affect the formation of the recyclable O-glucuronide.

Antibiotic Interaction

Broad-spectrum antibiotics (e.g., Ceftriaxone, Amoxicillin) decimate the gut populations responsible for GUS activity.

-

Consequence: Interruption of EHC -> Increased fecal loss of glucuronides -> Reduced plasma AUC of Endoxifen.

-

Recommendation: In clinical trials, antibiotic use should be a controlled variable when assessing Tamoxifen PK.

Drug-Drug Interactions (DDIs)

Inhibitors of MRP2 (e.g., Probenecid, Ritonavir) can block the entry of glucuronides into the bile, sequestering them in the liver or forcing them into systemic circulation for renal elimination, thereby bypassing the recycling loop.

References

-

Mechanism of Glucuronidation

-

Gut Microbiota & Hydrolysis

-

Transporters (MRP2/P-gp)

-

UGT Polymorphisms

-

Enterohepatic Circulation Overview

- Pharmacokinetic Simulation and Area under the Curve Estimation of Drugs Subject to Enterohepatic Circul

-

Source: 15

Sources

- 1. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]

- 2. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacogenetics of UGT1A4, UGT2B7 and UGT2B15 and Their Influence on Tamoxifen Disposition in Asian Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impacts of the Glucuronidase Genotypes UGT1A4, UGT2B7, UGT2B15 and UGT2B17 on Tamoxifen Metabolism in Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impacts of the Glucuronidase Genotypes UGT1A4, UGT2B7, UGT2B15 and UGT2B17 on Tamoxifen Metabolism in Breast Cancer Patients | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Unveiling the Impact of Morphine on Tamoxifen Metabolism in Mice in vivo [frontiersin.org]

- 9. Tamoxifen induced hepatotoxicity via gut microbiota-mediated hyodeoxycholic acid depletion and Farnesoid X receptor signaling disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. d-nb.info [d-nb.info]

- 12. The gut microbiota during tamoxifen therapy in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancerworld.net [cancerworld.net]

- 14. emjreviews.com [emjreviews.com]

- 15. mdpi.com [mdpi.com]

Methodological & Application

LC-MS/MS protocol for (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide detection

Application Note: Specific Detection of (E)-4-Hydroxy Tamoxifen O- -D-Glucuronide via LC-MS/MS

Introduction & Biological Context

Tamoxifen is a Selective Estrogen Receptor Modulator (SERM) extensively metabolized by Phase I (CYP450) and Phase II (UGT) enzymes. The bioactivation of Tamoxifen yields 4-Hydroxytamoxifen (4-OH-Tam) , a potent anti-estrogen.[1][2][3][4][5]

While (Z)-4-OH-Tam is the active therapeutic isomer, the (E)-isomer (often present as an impurity or formed via isomerization) exhibits distinct pharmacological properties.[6] Both isomers undergo glucuronidation to facilitate excretion.

-

O-Glucuronidation: Catalyzed primarily by UGT2B7 , UGT1A8 , and UGT1A10 at the phenolic hydroxyl.

-

N-Glucuronidation: Catalyzed by UGT1A4 at the tertiary amine, forming a quaternary ammonium active metabolite.

Accurate quantification of (E)-4-OH-Tam-O-Gluc is critical for studying resistance mechanisms, metabolic shunting, and isomeric interconversion rates.

Metabolic Pathway Visualization

Figure 1: Metabolic pathway highlighting the divergence of E/Z isomers and N/O glucuronidation.

Materials & Reagents

-

Standards:

-

(E)-4-Hydroxytamoxifen (Sigma-Aldrich/Merck).

-

(Z)-4-Hydroxytamoxifen (for resolution check).[7]

-

Note: Glucuronide standards may require custom synthesis or enzymatic generation using human liver microsomes (HLM) if not commercially available.

-

-

Internal Standard (IS): (Z)-4-Hydroxytamoxifen-d5 (deuterated ethyl side chain).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Buffer: 10 mM Ammonium Formate, pH 3.5 (Critical for peak shape of basic amines).

Sample Preparation Protocol

Glucuronides are polar and zwitterionic (basic amine + acidic glucuronide). Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent is superior to protein precipitation for removing matrix effects and stabilizing the glucuronide.

Step-by-Step SPE Workflow

-

Sample Pre-treatment:

-

Aliquot 200 µL plasma/serum.

-

Add 20 µL Internal Standard (IS) working solution.

-

Add 200 µL 2% Formic Acid in water to acidify (disrupt protein binding and ionize the amine).

-

Critical: Perform all steps under amber light to prevent E/Z isomerization.

-

-

Conditioning (Oasis MCX 30 mg plate):

-

1 mL MeOH.

-

1 mL Water.

-

-

Loading:

-

Load pre-treated sample at low vacuum (<5 Hg).

-

-

Washing:

-

Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).

-

Wash 2: 1 mL Methanol (removes neutral hydrophobic interferences; the basic analyte remains bound by ion-exchange).

-

-

Elution:

-

Elute with 2 x 400 µL 5% Ammonium Hydroxide in Methanol .

-

Note: High pH breaks the ionic interaction.

-

-

Reconstitution:

-

Evaporate to dryness under Nitrogen at 35°C.

-

Reconstitute in 100 µL Mobile Phase A/B (80:20).

-

LC-MS/MS Method Parameters

Liquid Chromatography (LC)

Separation of the (E) and (Z) O-glucuronides is challenging due to their similar polarity. A Phenyl-Hexyl or high-strength silica C18 column provides the necessary selectivity.

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) or equivalent C18.

-

Why: Phenyl phases offer

-

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.[8]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 45°C.

Gradient Profile:

| Time (min) | %B | Description |

|---|---|---|

| 0.0 | 15 | Initial hold |

| 1.0 | 15 | Load sample |

| 12.0 | 35 | Shallow gradient for isomer resolution |

| 13.0 | 95 | Wash |

| 15.0 | 95 | Wash hold |

| 15.1 | 15 | Re-equilibration |

| 18.0 | 15 | End |

Retention Logic: The O-glucuronides generally elute before the N-glucuronides on C18/Phenyl phases. Within the O-glucuronides, the (Z)-isomer typically elutes before the (E)-isomer (approx. 0.4–0.5 min difference).

Mass Spectrometry (MS/MS)[5][7][8][9][10][11][12]

-

Source: Electrospray Ionization (ESI), Positive Mode.[9]

-

Rationale: Despite the acidic glucuronide, the tertiary amine on the tamoxifen backbone accepts a proton readily (

).

-

-

Analyzer: Triple Quadrupole (QqQ).

MRM Transitions:

| Analyte | Precursor (

-

Differentiation Note: The N-glucuronide (quaternary ammonium) also has a parent mass of 564 (

). However, it elutes later than the O-glucuronide in this reverse-phase system and exhibits distinct fragmentation ratios.

Experimental Workflow Diagram

Figure 2: Complete analytical workflow from sample extraction to MS detection.

Method Validation & Quality Control

To ensure "Trustworthiness" and self-validation:

-

Isomer Resolution Test: Inject a mixture of (E) and (Z) standards. The valley-to-peak ratio between the isomers must be <10% to ensure accurate integration.

-

In-Source Fragmentation Check: Monitor the 4-OH-Tam aglycone channel (388 -> 72). If a peak appears at the same retention time as the glucuronide, it indicates the glucuronide is degrading in the ion source. Lower the Desolvation Temperature or Cone Voltage to fix this.

-

Stability:

-

Light: All samples must be processed in amber tubes. Exposure to white light causes rapid E

Z isomerization. -

pH: Glucuronides are susceptible to hydrolysis at high pH. Ensure the evaporation step after SPE elution (high pH) is rapid or neutralize prior to evaporation.

-

References

-

Sun, D., et al. (2006). "Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants." Breast Cancer Research, 8(4), R50. Link

-

Teunissen, S. F., et al. (2011). "Development and validation of a quantitative assay for the determination of tamoxifen and its five main metabolites in human serum using liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 879(19), 1677-1685. Link

-

Kaikkonen, L., et al. (2018). "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." SciSpace/Journal of Chromatography. Link

-

Levine, M. N., et al. (2014). "Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions." Analytical Chemistry, 86(21). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciex.com [sciex.com]

- 9. scholar.ui.ac.id [scholar.ui.ac.id]

Synthesis of (E)-4-Hydroxy Tamoxifen O-beta-D-Glucuronide: An Application Note and Comprehensive Protocol

Abstract

This technical guide provides a detailed protocol for the synthesis, purification, and characterization of the (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide reference standard. (E)-4-Hydroxytamoxifen is a primary active metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of estrogen receptor-positive breast cancer. Its glucuronidated form is a major detoxification product, and the availability of a high-purity reference standard is crucial for pharmacokinetic, metabolism, and clinical monitoring studies. This document outlines two robust synthetic approaches: an enzymatic synthesis leveraging UDP-glucuronosyltransferases (UGTs) and a chemical synthesis via the Koenigs-Knorr reaction. Detailed methodologies for purification by preparative high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are also provided to ensure the synthesis of a well-characterized and reliable reference standard.

Introduction: The Critical Role of a Reference Standard

(E)-4-Hydroxytamoxifen, the trans-isomer of 4-hydroxytamoxifen, is a potent antiestrogenic metabolite of Tamoxifen. The process of glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a major pathway for the metabolism and elimination of 4-hydroxytamoxifen.[1][2] The resulting O-glucuronide conjugate is more water-soluble and readily excreted. Accurate quantification of this metabolite in biological matrices is essential for understanding Tamoxifen's disposition in patients, which can be influenced by genetic polymorphisms in UGT enzymes.[3] Therefore, a well-characterized (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide reference standard is indispensable for the development and validation of analytical methods used in clinical and research settings.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the de novo synthesis of this critical reference material.

Synthetic Strategies: Enzymatic and Chemical Approaches

Two primary routes for the synthesis of (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide are presented: an enzymatic approach that mimics the biological pathway and a chemical synthesis that offers an alternative for laboratories not equipped for enzymatic work.

Enzymatic Synthesis: A Biologically Relevant Route

The enzymatic synthesis utilizes recombinant human UGT enzymes, which are known to catalyze the glucuronidation of 4-hydroxytamoxifen. Specifically, UGT1A1, UGT1A8, and UGT2B7 have been shown to be effective in this biotransformation.[2][4] This method offers high stereoselectivity, yielding the correct beta-anomer of the glucuronide.

Caption: Workflow for the enzymatic synthesis of (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide.

Materials:

-

(E)-4-Hydroxytamoxifen

-

Recombinant Human UGT Enzyme (UGT1A1, UGT1A8, or UGT2B7)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Equipment:

-

Incubator/shaker

-

Centrifuge

-

Preparative HPLC system

-

Lyophilizer

-

LC-MS system

-

NMR spectrometer

Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (10 mM), (E)-4-Hydroxytamoxifen (dissolved in a minimal amount of DMSO, final concentration 100-200 µM), and the selected recombinant UGT enzyme (e.g., 0.5 mg/mL).

-

Initiation of Reaction: Start the reaction by adding UDPGA (final concentration 2-4 mM).

-

Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

-

Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate the enzyme and other proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the synthesized glucuronide.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classic method for the formation of glycosidic bonds.[5][6] This approach involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. For the synthesis of (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide, (E)-4-hydroxytamoxifen acts as the alcohol, and a protected glucuronic acid bromide is the glycosyl donor.

Caption: Key steps in the chemical synthesis of (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide.

Materials:

-

(E)-4-Hydroxytamoxifen

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate[7][8]

-

Silver(I) carbonate or silver(I) oxide

-

Dichloromethane (anhydrous)

-

Sodium methoxide in methanol

-

Silica gel for flash chromatography

Equipment:

-

Round-bottom flasks and standard glassware for organic synthesis

-

Magnetic stirrer

-

Rotary evaporator

-

Flash chromatography system

Protocol:

-

Koenigs-Knorr Glycosylation:

-

To a solution of (E)-4-hydroxytamoxifen (1 equivalent) in anhydrous dichloromethane, add silver(I) carbonate (2 equivalents).

-

To this suspension, add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 equivalents) in anhydrous dichloromethane dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the Celite pad with dichloromethane and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected glucuronide.

-

-

Purification of the Protected Glucuronide:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Deprotection:

-

Dissolve the purified protected glucuronide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide in methanol (e.g., 0.1 M solution) and stir at room temperature.

-

Monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.

-

Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate to yield the crude (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide.

-

Purification: Isolating the Reference Standard

Preparative reverse-phase HPLC is the method of choice for the final purification of the synthesized glucuronide to achieve the high purity required for a reference standard.[9][10]

Preparative HPLC Protocol

Instrumentation and Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate, pH 5.0 |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized based on analytical HPLC (e.g., 20-60% B over 30 minutes) |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | Dependent on sample concentration and column loading capacity |

Procedure:

-

Sample Preparation: Dissolve the crude product from either the enzymatic or chemical synthesis in a minimal amount of the initial mobile phase.

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC-UV.

-

Pooling and Solvent Removal: Pool the high-purity fractions and remove the organic solvent using a rotary evaporator.

-

Lyophilization: Freeze-dry the aqueous solution to obtain the final product as a fluffy white solid.[1][5][11]

Characterization: Confirming Identity and Purity

Thorough characterization is essential to confirm the identity and purity of the synthesized reference standard. The primary techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Expected Molecular Weight:

-

Chemical Formula: C₃₂H₃₇NO₈

-

Monoisotopic Mass: 563.2519 g/mol

-

Average Mass: 563.64 g/mol [12]

-

-

Expected Ionization: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 564.26.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted key ¹H NMR signals. Actual spectra should be acquired and interpreted for full characterization.

-

Aromatic Protons: Signals in the range of 6.5-7.5 ppm.

-

Anomeric Proton (H-1' of Glucuronide): A doublet around 5.0-5.5 ppm with a J-coupling constant of approximately 7-8 Hz, characteristic of a β-anomeric configuration.

-

Glucuronide Protons (H-2' to H-5'): A series of multiplets between 3.2 and 4.0 ppm.

-

Aliphatic Protons of Tamoxifen Moiety: Signals corresponding to the ethyl and dimethylaminoethoxy groups in the upfield region (0.8-4.2 ppm).

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and characterization of (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide. Both enzymatic and chemical synthesis routes are detailed, offering flexibility based on laboratory capabilities. The described preparative HPLC purification and subsequent characterization by mass spectrometry and NMR spectroscopy will enable the production of a high-purity reference standard. The availability of this well-characterized material is critical for advancing research and clinical applications related to Tamoxifen therapy.

References

-

Synthesis of methyl (2,3,4-tri-O-acetyl-α-d-glucopyranosyl bromide)uronate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

- Sun, D., et al. (2021). Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite. Journal of Pharmaceutical and Biomedical Analysis, 192, 113651.

- Bollineni, M., et al. (2012). Koenigs-Knorr reaction of fusel alcohols with methyl (1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate leading to the protected alkyl glucuronides-crystal structures and high resolution 1H and 13C NMR data.

-

Separation of Tamoxifen citrate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 21, 2026, from [Link]

- Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. (2011).

-

Koenigs–Knorr reaction. (2023, December 2). In Wikipedia. [Link]

- Application Compendium Solutions for Prepar

-

Fast Lyophilisation of HPLC Fractions. (n.d.). Chromatography Today. Retrieved February 21, 2026, from [Link]

- Gjerde, J., et al. (2015).

- Lazarus, P., et al. (2007). Glucuronidation of active tamoxifen metabolites by the human UDP glucuronosyltransferases. Drug Metabolism and Disposition, 35(11), 2003-2009.

- Sun, D., et al. (2006). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. Breast Cancer Research, 8(4), R50.

- Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuron

-

Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved February 21, 2026, from [Link]

- Koenigs-Knorr reaction of fusel alcohols with methyl (1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranosid)

- Li, J. J. (2002).

- Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. (2016). Organic Syntheses, 93, 200-209.

-

N-Desmethyl-4-hydroxy Tamoxifen-d5 Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester (E/Z Mixture). (n.d.). Pharmaffiliates. Retrieved February 21, 2026, from [Link]

-

Preparative Reverse-Phase HPLC. (n.d.). Boston University Center for Molecular Discovery. Retrieved February 21, 2026, from [Link]

-

Methyl(methyl 2,3,4-tri-O-acetyl-beta-d-glucopyranosid)uronate. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

- Sun, D., et al. (2006). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. Breast Cancer Research, 8(4), R50.

- Szollosi, D., et al. (2022). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules, 27(19), 6721.

- Sun, D., et al. (2006). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. Breast Cancer Research, 8(4), R50.

- How can one remove an acetyl protecting group from an acetylated sugar? (2025).

- Gjerde, J., et al. (2015). Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods.

- Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (2012). Molecules, 17(10), 12023-12033.

- Gauthier, S., et al. (2002). Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-2-[4-[1-(p-Hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic Acid. The Journal of Organic Chemistry, 67(13), 4608-4611.

- Application Notes and Protocols: Preparation of (E)-4-Hydroxytamoxifen Stock Solution for Cell Culture. (n.d.). Benchchem.

- Gjerde, J., et al. (2015).

- Gjerde, J., et al. (2015).

Sources

- 1. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization | Lab Manager [labmanager.com]

- 2. Glucuronidation of active tamoxifen metabolites by the human UDP glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. lcms.cz [lcms.cz]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enzymatic Hydrolysis of Tamoxifen Glucuronides for Accurate Bioanalysis

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Clinical Imperative for Measuring Active Tamoxifen Metabolites

Tamoxifen is a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer, acting as a selective estrogen receptor modulator (SERM)[1]. However, tamoxifen itself is a prodrug. Its therapeutic efficacy is predominantly driven by its active metabolites, primarily 4-hydroxytamoxifen (4-OH-TAM) and endoxifen, which exhibit 30- to 100-fold greater antiestrogenic potency than the parent compound[1][2]. The metabolic activation of tamoxifen is a Phase I process, primarily catalyzed by cytochrome P450 enzymes, especially CYP2D6[2].

Following their formation, these potent metabolites undergo Phase II metabolism for detoxification and excretion. The most prominent pathway is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the active metabolites[1][2][3][4]. This conjugation renders them pharmacologically inactive and water-soluble, facilitating their elimination, with approximately 75% of a tamoxifen dose excreted as glucuronides[1][5].

For therapeutic drug monitoring (TDM) and pharmacokinetic studies, measuring the circulating levels of unconjugated (free) endoxifen and 4-OH-TAM is critical. However, the presence of their glucuronide conjugates masks the true concentration of the active forms. Direct analysis of these conjugates is challenging and does not reflect the pharmacologically active fraction. Therefore, a hydrolysis step to cleave the glucuronide bond is essential prior to quantification by sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6][7][8]. Enzymatic hydrolysis using β-glucuronidase offers a specific and gentle method to achieve this deconjugation, providing a more accurate assessment of a patient's metabolic phenotype and exposure to active tamoxifen.

Principle of β-Glucuronidase-Mediated Hydrolysis

β-glucuronidase (EC 3.2.1.31) is a lysosomal exoglycosidase that catalyzes the cleavage of the β-D-glucuronic acid residue from the non-reducing end of glycosaminoglycans and other glucuronide conjugates[9][10]. This hydrolytic reaction effectively reverses the Phase II glucuronidation process, liberating the aglycone (in this case, the tamoxifen metabolite) and D-glucuronic acid[7][9].

The general reaction is as follows: Metabolite-β-D-glucuronide + H₂O --(β-Glucuronidase)--> Free Metabolite + D-glucuronic acid

The choice of β-glucuronidase is critical, as enzymes from different sources exhibit distinct optimal conditions.

-

Helix pomatia (Roman Snail): This is a widely used source, providing a crude enzyme solution that is highly effective for hydrolyzing steroid glucuronides[11][12]. It typically has an optimal pH in the acidic range of 4.5-5.0 and often contains secondary sulfatase activity, which can be beneficial if sulfate conjugates are also of interest[4].

-

Escherichia coli: β-glucuronidase from E. coli is another common choice, with an optimal pH closer to neutral (6.0-7.5)[13][14][15]. Recombinant forms offer high purity and activity, enabling faster hydrolysis times[16][17].

This application note will focus on a protocol using the well-characterized β-glucuronidase from Helix pomatia.

Metabolic Pathway and Point of Hydrolysis

The diagram below illustrates the metabolic pathway of tamoxifen and highlights the role of β-glucuronidase in preparing samples for the analysis of active metabolites.

Caption: Tamoxifen metabolism and the role of hydrolysis.

Optimizing Experimental Parameters for Robust Hydrolysis

The success of the enzymatic hydrolysis hinges on the careful optimization of several key parameters. The goal is to achieve complete and reproducible cleavage of the glucuronide conjugates across all samples.

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Enzyme Source | β-Glucuronidase from Helix pomatia (e.g., Sigma-Aldrich Type HP-2) | A cost-effective and robust choice, well-characterized for drug metabolite hydrolysis. Its acidic pH optimum is compatible with common sample preservation techniques.[12][18] |

| pH | 4.5 - 5.0 | This is the optimal pH range for Helix pomatia β-glucuronidase, ensuring maximum enzyme velocity.[4] Operation outside this range will drastically reduce efficiency, requiring more enzyme or longer incubation. Use a strong buffer like sodium acetate to maintain stable pH. |

| Temperature | 37 °C | While some enzymes tolerate higher temperatures, 37 °C is the standard for Helix pomatia and provides a high reaction rate without risk of thermal denaturation.[11][18] Consistency is key for reproducibility. |

| Incubation Time | 3 hours to Overnight (16 hours) | This must be empirically determined. While shorter times are possible with higher enzyme concentrations, a longer incubation (e.g., 3 hours) ensures complete hydrolysis, especially for variable patient samples.[11] Overnight incubation is often convenient and ensures reaction completion. |

| Enzyme Conc. | 1,000 - 5,000 units per mL of sample | The required concentration depends on the sample matrix and expected glucuronide levels. Start with a higher concentration during method development and optimize downwards to balance cost and efficiency.[4][11] |

| Sample Matrix | Plasma, Serum, Urine | Protein precipitation is required for plasma/serum post-hydrolysis. Urine often requires less cleanup but may have higher variability in pH and endogenous inhibitors. |

| Inhibitors | D-glucuronic acid, D-galacturonic acid | The product of the reaction, D-glucuronic acid, can cause feedback inhibition.[4] Ensure sufficient enzyme is used to drive the reaction to completion. Certain drugs or matrix components can also inhibit activity. |

Detailed Protocol for Hydrolysis of Tamoxifen Glucuronides in Human Plasma

This protocol provides a self-validating system for the reliable deconjugation of tamoxifen metabolites in plasma samples prior to LC-MS/MS analysis.

Materials & Reagents

-

Enzyme: β-Glucuronidase from Helix pomatia (e.g., Sigma-Aldrich, Cat. No. G7017, ≥100,000 units/mL)

-

Buffer: 1 M Sodium Acetate buffer stock, pH 5.0

-

Working Buffer: 100 mM Sodium Acetate, pH 5.0 (Dilute 1 M stock 1:10 with ultrapure water)

-

Internal Standards (IS): Deuterated analogs (e.g., Tamoxifen-d5, 4-OH-Tam-d5, Endoxifen-d5) in methanol at 100 ng/mL.

-

Stop/Precipitation Solution: Acetonitrile (LC-MS grade) containing 0.1% formic acid.

-

Reconstitution Solvent: 50:50 Methanol:Water (LC-MS grade)

-

Equipment: Calibrated pipettes, 1.5 mL microcentrifuge tubes, vortex mixer, centrifuge, incubator or water bath set to 37°C, nitrogen evaporator.

Reagent Preparation

-

Enzyme Working Solution (5,000 units/mL):

-

Prepare this solution fresh daily for optimal activity.[11]

-

Example: Dilute a 100,000 units/mL stock solution 1:20 in 100 mM acetate buffer (pH 5.0). For 1 mL of working solution, mix 50 µL of enzyme stock with 950 µL of acetate buffer.

-

Hydrolysis and Extraction Workflow

Sources

- 1. ClinPGx [clinpgx.org]

- 2. mdpi.com [mdpi.com]

- 3. Glucuronidation of active tamoxifen metabolites by the human UDP glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Elimination of antiestrogenic effects of active tamoxifen metabolites by glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. covachem.com [covachem.com]

- 8. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Glucuronidase - Wikipedia [en.wikipedia.org]

- 11. interchim.fr [interchim.fr]

- 12. Beta Gluc, Beta glucuronidase solution from helix pomatia - Soltec Ventures [soltecventures.com]

- 13. Purification and characterization of beta-glucuronidase from Escherichia coli HGU-3, a human intestinal bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. beta-Glucuronidase Escherichia coli Enzyme | Megazyme [megazyme.com]

- 15. uniprot.org [uniprot.org]

- 16. kurabiotech.com [kurabiotech.com]

- 17. msacl.org [msacl.org]

- 18. scientificlabs.com [scientificlabs.com]

High-Resolution HPLC Separation of E- and Z-Isomers of Tamoxifen Metabolites

A Critical Protocol for Therapeutic Monitoring and Pharmacokinetics

Executive Summary

Tamoxifen is a pro-drug requiring metabolic activation by CYP2D6 to form its most potent metabolites: 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (Endoxifen) .[1][2] Critical to this pharmacology is the geometric isomerism; the (Z)-isomers are high-affinity estrogen receptor antagonists (active), whereas the (E)-isomers possess significantly lower affinity (<1%) and can even exhibit weak agonist activity.

Standard reverse-phase C18 methods often fail to achieve baseline resolution between E- and Z-endoxifen due to their identical mass and similar hydrophobicity. This guide details a high-resolution separation protocol utilizing Phenyl-Hexyl stationary phases , exploiting

Part 1: Critical Control Points (Scientific Integrity)

1. Photochemical Instability (The "Blind" Protocol)

The triphenylethylene scaffold of Tamoxifen and Endoxifen is highly susceptible to photo-isomerization. Exposure to UV or broad-spectrum light causes rapid conversion of the active Z-isomer to the inactive E-isomer, leading to false-negative clinical data.

-